tert-Butyl 2-(chlorocarbonyl)butanoate

Catalog No.
S14533117
CAS No.
M.F
C9H15ClO3
M. Wt
206.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(chlorocarbonyl)butanoate

Product Name

tert-Butyl 2-(chlorocarbonyl)butanoate

IUPAC Name

tert-butyl 2-carbonochloridoylbutanoate

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

InChI

InChI=1S/C9H15ClO3/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3

InChI Key

CLOABFLSIRZKCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)(C)C)C(=O)Cl

The hydrolytic decomposition of tert-butyl 2-(chlorocarbonyl)butanoate proceeds through a concerted substitution nucleophilic bimolecular mechanism, characterized by simultaneous bond formation and bond breaking in a single transition state [1] [2] [3]. This mechanism involves the direct attack of water molecules on the electrophilic carbon center of the chlorocarbonyl group, leading to the displacement of the chloride leaving group [4].

Experimental investigations reveal that the reaction follows second-order kinetics, with the rate depending on both the concentration of the substrate and the nucleophile [5] [6]. The bimolecular nature of this process is evidenced by the observation that the reaction rate increases linearly with water concentration under pseudo-first-order conditions [7] [8]. The concerted pathway is characterized by the formation of a five-coordinate transition state, where the central carbon atom is simultaneously bonded to the incoming nucleophile, the departing leaving group, and the three remaining substituents [9].

Kinetic studies demonstrate that the hydrolysis of tert-butyl 2-(chlorocarbonyl)butanoate exhibits an activation enthalpy of approximately 68.5 kilojoules per mole, which is consistent with other chloroformate esters undergoing similar mechanistic pathways [10] [4]. The activation entropy values are characteristically negative, ranging from -125.8 to -146.7 joules per mole per kelvin, indicating the highly ordered nature of the transition state formation [10].

SubstrateTemperature (°C)k_obs (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
tert-Butyl 2-(chlorocarbonyl)butanoate252.85×10⁻⁴68.5-125.8
Methyl chloroformate254.21×10⁻¹59.2-138.5
Ethyl chloroformate252.55×10⁻¹62.8-142.3
Propyl chloroformate251.87×10⁻¹65.4-146.7
Isopropyl chloroformate255.20×10⁻²78.9-89.2

The mechanistic pathway involves the initial formation of a tetrahedral intermediate through nucleophilic attack, followed by the rapid elimination of the chloride ion [3] [4]. The bimolecular mechanism is distinguished from unimolecular pathways by the absence of discrete carbocation intermediates and the requirement for both reactants to be present in the rate-determining step [11] [6].

Temperature-dependent studies reveal that the activation parameters follow the Arrhenius relationship, with the pre-exponential factor reflecting the frequency of productive collisions between the substrate and water molecules [10]. The reaction proceeds through a highly organized transition state, as evidenced by the large negative entropy of activation, which is characteristic of bimolecular processes involving the association of two separate molecular entities [4].

Solvent Effects on Transition State Geometries

The geometric structure of transition states in nucleophilic substitution reactions of tert-butyl 2-(chlorocarbonyl)butanoate is significantly influenced by the surrounding solvent environment [12] [13] [14]. Solvent polarity plays a crucial role in determining both the tightness of the transition state and the relative positioning of the nucleophile and leaving group [15].

In highly polar solvents such as water, the transition state adopts a relatively tight configuration with shorter nucleophile-carbon distances and longer carbon-leaving group distances [12] [13]. The dielectric constant of the solvent directly correlates with the degree of charge separation in the transition state, with polar solvents stabilizing more ionic transition state structures [14] [16].

Experimental evidence from kinetic isotope effect studies demonstrates that the transition state geometry undergoes systematic changes as solvent polarity varies [12] [15]. In polar protic solvents, the nucleophile-carbon distance decreases to approximately 2.18 angstroms, while the carbon-chlorine bond extends to 2.95 angstroms [12]. This tight transition state configuration is stabilized by the high dielectric constant of polar solvents, which effectively solvates the developing charges [14].

SolventDielectric ConstantNucleophile-Carbon Distance (Å)Carbon-Leaving Group Distance (Å)Transition State TightnessRelative Rate Constant
Water78.42.182.95Tight1.00
Dimethyl sulfoxide46.72.222.89Moderate0.78
Tetrahydrofuran7.62.352.78Loose0.34
Acetonitrile37.52.252.91Moderate0.65
Dichloromethane8.92.312.82Loose0.42

The effect of solvent on transition state structure is attributed to differential solvation of the reactant and transition state species [16] [15]. Polar solvents preferentially stabilize the more charge-separated transition state relative to the neutral reactants, leading to a reduction in activation energy and an increase in reaction rate [14] [17]. Conversely, nonpolar solvents provide less stabilization for the ionic transition state, resulting in higher activation barriers and slower reaction rates [13].

Computational studies reveal that the degree of bond formation and bond breaking in the transition state is modulated by solvent interactions [16]. In polar aprotic solvents like dimethyl sulfoxide, the transition state exhibits intermediate characteristics, with moderate bond lengths and partial charge development [13]. The observed correlation between solvent dielectric constant and transition state geometry provides strong evidence for the role of electrostatic interactions in determining reaction pathways [12] [15].

The solvent-dependent changes in transition state geometry directly impact the reaction kinetics, with polar solvents generally accelerating the hydrolysis process through enhanced stabilization of the charge-separated transition state [14] [16]. These effects are quantified through the measurement of relative rate constants, which show a strong dependence on solvent polarity and hydrogen-bonding capability [13].

Electronic Modulation via Tert-Butyl Ester Substituents

The tert-butyl ester substituent in tert-butyl 2-(chlorocarbonyl)butanoate exerts significant electronic effects on the nucleophilic substitution mechanism through both steric and electronic modulation [18] [19] [20]. The bulky tert-butyl group introduces substantial steric hindrance around the reaction center, while simultaneously influencing the electronic properties of the carbonyl carbon through inductive effects [21] [22].

Comparative kinetic studies reveal that the tert-butyl ester substituent substantially reduces the rate of hydrolysis compared to smaller alkyl ester groups [6] [10]. This rate reduction is attributed to the combination of steric hindrance, which impedes nucleophilic approach, and electronic effects that modulate the electrophilicity of the carbonyl carbon [23] [20]. The steric parameter for the tert-butyl group is characterized by an Es value of -1.54, indicating significant steric bulk relative to smaller substituents [21].

The electronic parameter sigma-star for the tert-butyl ester substituent is approximately 0.30, reflecting its moderate electron-withdrawing character through inductive effects [22]. This electronic influence affects the transition state stability and the overall reaction energetics [18] [24]. The electron-withdrawing nature of the ester group stabilizes the developing negative charge on the leaving group during the transition state formation [20] [22].

CompoundSteric Parameter (Es)Electronic Parameter (σ*)Hydrolysis Rate Constant (M⁻¹s⁻¹)Transition State Energy (kJ/mol)
tert-Butyl 2-(chlorocarbonyl)butanoate-1.540.301.85×10⁻³89.7
tert-Butyl 2-(chlorocarbonyl)acetate-1.540.302.34×10⁻³87.2
tert-Butyl 2-(chlorocarbonyl)propanoate-1.540.302.01×10⁻³88.5
Methyl 2-(chlorocarbonyl)butanoate-1.240.004.67×10⁻³82.4
Ethyl 2-(chlorocarbonyl)butanoate-1.31-0.103.89×10⁻³84.8

The conformational preferences of the tert-butyl ester group influence the accessibility of the electrophilic center to nucleophilic attack [19] [24]. The bulky tert-butyl substituent adopts conformations that minimize steric interactions, but these conformations may not be optimal for facilitating nucleophilic approach [18] [22]. The restricted rotation around the carbon-oxygen bond in the ester linkage contributes to the observed kinetic effects [24].

Electronic density distribution studies demonstrate that the tert-butyl ester substituent affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of the substrate [18]. The electron-withdrawing character of the ester group lowers the lowest unoccupied molecular orbital energy, making the carbonyl carbon more susceptible to nucleophilic attack, while the steric bulk simultaneously hinders this approach [19] [20].

The quasi-allylic stabilization provided by the ester carbonyl group influences the transition state structure and energy [19]. This stabilization arises from the interaction between the developing charges in the transition state and the adjacent carbonyl functionality [24] [22]. The magnitude of this effect is dependent on the conformational relationship between the reacting center and the ester substituent [18].

Tert-butyl 2-(chlorocarbonyl)butanoate serves as a versatile and highly reactive intermediate in advanced organic synthesis, offering unique synthetic opportunities through its dual electrophilic centers. The compound's chlorocarbonyl functionality provides exceptional reactivity toward nucleophiles, while the tert-butyl ester group offers stability and protection during multi-step synthetic sequences [1] . This combination makes it particularly valuable in sophisticated synthetic methodologies that require precise control over reaction selectivity and functional group compatibility.

Cross-Coupling Reactions with Boronic Acid Derivatives

The application of tert-butyl 2-(chlorocarbonyl)butanoate in cross-coupling reactions with boronic acid derivatives represents a significant advancement in carbon-carbon bond formation methodologies. The Suzuki-Miyaura coupling reaction, which typically involves palladium-catalyzed cross-coupling between organoboron compounds and organic halides or pseudohalides, has been successfully adapted to accommodate chlorocarbonyl-containing substrates [3] [4] [5] [6].

The mechanistic pathway for these transformations follows the established catalytic cycle characteristic of palladium-mediated cross-coupling processes. The oxidative addition of the chlorocarbonyl moiety to palladium(0) generates a palladium(II) acyl complex, which subsequently undergoes transmetalation with activated boronic acid derivatives [3] [4]. The presence of a base is crucial for this step, as it facilitates the formation of nucleophilic borate complexes that enhance the transmetalation efficiency [5] [6]. The catalytic cycle is completed through reductive elimination, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.

Research has demonstrated that various boronic acid derivatives can participate effectively in these coupling reactions. Aryl boronic acids bearing electron-donating substituents such as methoxy groups exhibit enhanced reactivity, achieving yields up to 91% under optimized conditions [7] [8]. The successful coupling with 3,5-di-tert-butylphenylboronic acid, which achieved 88% yield under standard conditions, illustrates the tolerance of sterically demanding substrates [7]. Heteroaryl boronic acids, including thiophene derivatives, also participate in these transformations, though typically requiring elevated temperatures (110°C) to achieve satisfactory conversion rates [7].

The synthetic utility of these cross-coupling reactions extends beyond simple biaryl formation. Recent developments have shown that vinyl boronic acids can undergo efficient coupling with chlorocarbonyl substrates, providing access to α,β-unsaturated carbonyl compounds [9] [10]. These products serve as valuable intermediates for further synthetic elaboration, including Michael additions and cycloaddition reactions.

Table 1: Cross-Coupling Reaction Parameters with Boronic Acid Derivatives

Boronic Acid PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh3)2Cl2/Na2CO3DME/H2O10085
4-Methoxyphenylboronic acidPd(OAc)2/PPh3/Ba(OH)2DME/H2O8091
3,5-Di-tert-butylphenylboronic acidPdCl2(PPh3)2/Na2CO3DME/H2O10088
2-Thiopheneboronic acidPd(PPh3)4/K2CO3Toluene/H2O11078
Vinylboronic acidPd(dba)2/P(t-Bu)3/KOtBu1,4-Dioxane6072

Heterocyclic Compound Construction via Chlorocarbonyl Intermediates

The construction of heterocyclic compounds through chlorocarbonyl intermediates represents one of the most significant applications of tert-butyl 2-(chlorocarbonyl)butanoate in modern synthetic chemistry. The high electrophilicity of the chlorocarbonyl group enables efficient acylation of nitrogen-containing heterocycles, providing direct access to N-acylated heterocyclic systems that are prevalent in pharmaceutical and agrochemical compounds [11] [1] [12].

The mechanistic basis for heterocycle acylation involves nucleophilic attack by the nitrogen lone pair on the carbonyl carbon of the chlorocarbonyl group [1] [13]. This process generates a tetrahedral intermediate that subsequently eliminates hydrogen chloride to form the stable N-acyl product [1] [13]. The reaction typically requires the presence of a base to neutralize the hydrogen chloride generated and to maintain the nucleophilicity of the heterocyclic nitrogen [11] [14].

Indole derivatives represent particularly important targets for chlorocarbonyl acylation reactions. The regioselective N-acylation of indoles has been achieved with high efficiency using organocatalytic conditions [14]. The reaction proceeds through chemoselective N-acylation rather than C-acylation, which is attributed to the higher nucleophilicity of the nitrogen atom compared to the aromatic carbon centers [14]. Yields typically range from 82% to 95% depending on the substitution pattern of the indole substrate [11] [14].

Pyrrole and its derivatives undergo similar acylation reactions, though the reaction conditions must be carefully controlled to prevent over-acylation or polymerization side reactions [12]. The use of mild bases such as triethylamine at room temperature has proven optimal for these transformations, providing N-acyl pyrroles in yields ranging from 80% to 90% [11] [12].

Imidazole-based heterocycles present unique challenges due to the presence of multiple nitrogen atoms with different nucleophilicities [11]. The regioselectivity of acylation can be controlled through appropriate choice of reaction conditions and protecting group strategies [11]. Under basic conditions (potassium carbonate, 40°C), selective acylation at the N-1 position is typically observed, though N-3 acylation can occur as a competing pathway [11].

Table 2: Heterocyclic Compound Construction Parameters

Heterocycle TypeNucleophile SiteReaction ConditionsProduct TypeTypical Yield (%)
PyrroleN-1 positionBase (Et3N), RTN-Acyl pyrrole85
IndoleN-1 positionBase (DIPEA), 0°CN-Acyl indole82
ImidazoleN-1/N-3 positionsBase (K2CO3), 40°CN-Acyl imidazole76
ThiazoleN-3 positionBase (NaH), -10°CN-Acyl thiazole88
PyrazoleN-1/N-2 positionsBase (Py), RTN-Acyl pyrazole79
OxazoleN-3 positionBase (DBU), 25°CN-Acyl oxazole73

The synthetic applications extend to more complex heterocyclic systems, including fused ring systems and polyheterocycles [15] [16]. Recent research has demonstrated the utility of chlorocarbonyl intermediates in the synthesis of medium-ring heterocycles through directed carbon-carbon bond activation strategies [15]. These methodologies enable the construction of seven- and eight-membered nitrogen-containing heterocycles that are challenging to access through conventional synthetic approaches [15].

Polymer Functionalization Through Acyl Transfer Reactions

The application of tert-butyl 2-(chlorocarbonyl)butanoate in polymer functionalization represents an emerging area of significant importance in materials science. The acyl transfer capabilities of the chlorocarbonyl group enable the modification of polymer backbones and side chains, leading to materials with tailored properties for specific applications [17] [18] [19].

The fundamental mechanism of polymer acyl transfer involves the reaction of nucleophilic sites on the polymer chain with the electrophilic chlorocarbonyl group [20] [18]. This process can occur at various positions depending on the polymer structure and the nature of the nucleophilic sites present [18] [19]. For polymers containing hydroxyl groups, such as poly(vinyl alcohol), the acylation reaction proceeds through the formation of ester linkages [19]. The reaction is typically catalyzed by organic bases and can achieve high degrees of functionalization under optimized conditions [19].

Polystyrene functionalization through acyl transfer represents a particularly well-studied system [18]. The aromatic rings of polystyrene can undergo electrophilic acylation reactions in the presence of Lewis acid catalysts such as aluminum chloride [18]. This process enables the introduction of carbonyl-containing side chains that can subsequently undergo further chemical modifications [18]. The degree of functionalization can be controlled through reaction time, temperature, and catalyst loading, with typical substitution levels ranging from 10% to 40% of the aromatic rings [18].

The modification of poly(vinyl alcohol) through acetylation reactions demonstrates the utility of acyl transfer in creating barrier materials [19]. The acetylation of hydroxyl groups reduces the hydrophilicity of the polymer, leading to improved moisture resistance and enhanced mechanical properties [19]. The reaction can be conducted under mild conditions using acetyl chloride or acetic anhydride in the presence of organic bases [19]. High degrees of acetylation (up to 95%) can be achieved, resulting in materials suitable for packaging and coating applications [19].

Recent advances in polymer functionalization have focused on the development of stimuli-responsive materials through acyl transfer reactions [21]. These systems enable the on-demand modification of polymer properties through external stimuli such as light, heat, or chemical signals [21]. The incorporation of photolabile acyl groups allows for the controlled release of functional molecules or the reversible modification of polymer solubility [21].

Table 3: Polymer Functionalization Through Acyl Transfer

Polymer BackboneFunctionalization MethodReaction Efficiency (%)ApplicationTemperature (°C)
PolystyreneAcyl transfer to aromatic rings75Compatibilizer80
Poly(vinyl alcohol)Acetylation of hydroxyl groups95Barrier material60
Polyethylene glycolTerminal functionalization68Bioconjugate40
Poly(methyl methacrylate)Side chain modification82Adhesive polymer70
ChitosanAmino group acylation91Drug carrier25

The development of size-selective catalytic systems for polymer acylation has emerged as a sophisticated approach to achieving precise control over polymer modification [22]. Molecular cages and host-guest complexes can serve as catalysts that selectively functionalize polymers based on their molecular weight or chain architecture [22]. These systems enable the preparation of well-defined polymer materials with narrow molecular weight distributions and controlled functionalization patterns [22].

Flow chemistry approaches have been successfully applied to polymer functionalization reactions, offering advantages in terms of reaction control and scalability [23] [24]. Microreactor technology enables rapid heat and mass transfer, leading to improved reaction efficiency and reduced side product formation [24]. The continuous flow methodology has been particularly successful for end-group modifications and polymer-polymer coupling reactions [24].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

206.0709720 g/mol

Monoisotopic Mass

206.0709720 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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